molecular formula C9H11N3O3 B2984898 1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 338399-18-1

1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No. B2984898
CAS RN: 338399-18-1
M. Wt: 209.205
InChI Key: QXTVFHWPTHLGGJ-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile, also known as Pyrimidinecarbonitrile, is a heterocyclic compound that has been studied as a potential therapeutic agent. It has been used in a variety of scientific research applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and as a potential anti-inflammatory agent. Pyrimidinecarbonitrile has also been studied as a potential anti-cancer agent.

Scientific Research Applications

Synthesis and Catalytic Applications

One study discusses the One-Pot Three-Component Synthesis of 1-(α-Aminoalkyl)-2-Naphthols using Nano-Ni-4MSP2 as a catalyst, indicating the compound's role in facilitating complex chemical reactions through novel catalytic processes (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).

Antiviral and Antifungal Activities

Research on Synthesis and Antiprotozoal Activity of novel bis-benzamidino imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showcases the compound's utility in generating substances with potent biological activities, displaying strong DNA binding affinity and significant in vitro activity against T. b. r. and P. f. (Ismail, Arafa, Wenzler, Brun, Tanious, Wilson, & Boykin, 2008).

Another study outlines the Synthesis and Antifungal Activity of new pyrido[2,3-d]pyrimidines, derived from compounds related to 1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile, highlighting its potential in developing antifungal agents (Hanafy, 2011).

Corrosion Inhibition

A study focused on the Inhibition of Copper Corrosion by a new pyrimidine derivative in NaCl solutions demonstrates the compound's effectiveness in protecting metals from corrosion, using electrochemical and computer simulation techniques to analyze its performance (Khaled, Hamed, Abdel-Azim, & Abdelshafi, 2011).

Material Science

In the realm of Material Science , new pyrimidine derivatives have been explored as Efficient Organic Inhibitors on mild steel corrosion in acidic media. The study combines electrochemical analysis, scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and atomic force microscopy (AFM) to evaluate the compound's efficacy, offering insights into its protective capabilities and mechanisms (Yadav, Kumar, Sinha, Bahadur, & Ebenso, 2015).

Mechanism of Action

Target of Action

The compound, also known as Prucalopride , primarily targets the type 4 serotonin (5-HT4) receptors . These receptors play a crucial role in the gastrointestinal (GI) tract, where they stimulate motility and secretion .

Mode of Action

Prucalopride acts as a selective, high affinity 5-HT4 receptor agonist . By binding to these receptors, it enhances the peristaltic reflex and intestinal secretion, which in turn facilitates bowel movements .

Biochemical Pathways

The activation of 5-HT4 receptors by Prucalopride triggers a cascade of biochemical reactions. This leads to the release of additional neurotransmitters, enhancing the contractions of the smooth muscle in the GI tract . The exact biochemical pathways are complex and involve multiple cellular and molecular interactions.

Pharmacokinetics

Prucalopride is administered orally and its dosage is expressed in terms of prucalopride . It is generally well-tolerated and its dosage may vary depending on the patient’s renal function . For patients with severe renal impairment, the dosage is reduced .

Result of Action

The primary result of Prucalopride’s action is the normalization of bowel movements . It effectively treats chronic idiopathic constipation by improving bowel habit and associated symptoms .

Action Environment

The action of Prucalopride can be influenced by various environmental factors. Its efficacy and stability might be affected by factors such as the patient’s overall health, age, and the presence of other medications .

properties

IUPAC Name

1-(3-methoxypropyl)-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-4-2-3-12-6-7(5-10)8(13)11-9(12)14/h6H,2-4H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTVFHWPTHLGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C(C(=O)NC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

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